molecular formula C8H8N4O2 B12980856 Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B12980856
M. Wt: 192.17 g/mol
InChI Key: KFYWVMMVZOWJHA-UHFFFAOYSA-N
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Description

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-12-6(5)10-11-8(12)9/h2-4H,1H3,(H2,9,11)

InChI Key

KFYWVMMVZOWJHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN2C1=NN=C2N

Origin of Product

United States

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